4-Fluoro-2-iodobenzoic acid serves as a valuable building block for organic synthesis due to the presence of three distinct functional groups: a fluorine atom, an iodine atom, and a carboxylic acid group bonded to a benzene ring []. This combination allows for diverse chemical transformations.
*Synthesis of Bioactive Heterocycles:
One application of 4-Fluoro-2-iodobenzoic acid is the synthesis of bioactive bicyclic heterocycles, such as phthalide and isocoumarin []. A Sonogashira-type reaction enables the formation of these compounds. Interestingly, reaction temperature plays a crucial role in directing the product. Isocoumarin, the 6-endo-dig product following Baldwin's rules, is favored at higher temperatures (100°C), whereas phthalide, the 5-exo-dig product, is preferentially formed at lower temperatures (25°C) [].
4-Fluoro-2-iodobenzoic acid is a dihalogenated benzoic acid characterized by the presence of both fluorine and iodine atoms on the benzene ring. Its chemical formula is C₇H₄FIO₂, and it has a molecular weight of 266.01 g/mol. The structure features a carboxylic acid group at one end of the benzene ring, with a fluorine atom positioned at the para (4) position and an iodine atom at the ortho (2) position relative to the carboxylic acid group . This unique arrangement of functional groups makes it a versatile building block in organic synthesis and medicinal chemistry.
4-Fluoro-2-iodobenzoic acid itself doesn't have a known biological mechanism of action. It primarily functions as a chemical building block for the synthesis of other molecules that might possess biological activity.
The biological activity of 4-fluoro-2-iodobenzoic acid has been explored in various studies. It exhibits acute toxicity when ingested, classified as harmful if swallowed and causing skin irritation . Its derivatives may possess antibacterial properties, making it relevant in medicinal chemistry and drug discovery.
Several methods are available for synthesizing 4-fluoro-2-iodobenzoic acid:
4-Fluoro-2-iodobenzoic acid serves multiple purposes:
Interaction studies involving 4-fluoro-2-iodobenzoic acid focus on its reactivity with various biological targets and its role in catalysis. Research indicates that its halogenated nature enhances its interaction profile, potentially leading to unique biological activities compared to non-halogenated counterparts.
Several compounds share structural similarities with 4-fluoro-2-iodobenzoic acid, each exhibiting unique properties:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2-Fluoro-4-iodobenzoic acid | C₇H₄FIO₂ | Similar structure; different halogen positions |
| 4-Iodobenzoic acid | C₇H₅IO₂ | Lacks fluorine; used in similar synthetic routes |
| 3-Fluoro-2-iodobenzoic acid | C₇H₄FIO₂ | Different position of fluorine; distinct reactivity |
| 4-Bromo-2-iodobenzoic acid | C₇H₄BrIO₂ | Bromine instead of fluorine; alters reactivity |
The uniqueness of 4-fluoro-2-iodobenzoic acid lies in its combination of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological interactions compared to other halogenated benzoic acids. This makes it particularly valuable in synthetic chemistry and medicinal applications .
4-Fluoro-2-iodobenzoic acid (CAS: 56096-89-0) is a dihalogenated aromatic compound with the molecular formula $$ \text{C}7\text{H}4\text{FIO}_2 $$ and a molecular weight of 266.01 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring: a fluorine atom at the para-position (C4) and an iodine atom at the ortho-position (C2) relative to the carboxylic acid group (-COOH) at C1.
The compound’s structural features include:
Structural Data
| Property | Value/Description | Source |
|---|---|---|
| SMILES | C1=CC(=C(C=C1F)I)C(=O)O | |
| InChI Key | DUKFTVLJAXWGPI-UHFFFAOYSA-N | |
| Crystallographic System | Monoclinic (derivatives) |
The planar benzene ring and intramolecular hydrogen bonding between the carboxylic acid and adjacent substituents contribute to its stability.
The synthesis of 4-fluoro-2-iodobenzoic acid emerged from advancements in halogenation and cross-coupling chemistry. Early methods relied on:
A breakthrough came with the development of hypervalent iodine-mediated reactions, enabling efficient iodination of fluorinated precursors. For example, ligand transfer reactions between 4-fluoro-2-iodobenzoic acid and iodonium salts allowed the synthesis of pseudocyclic benziodoxole tosylates.
Key Milestones
This compound serves as a multifunctional scaffold due to its three reactive sites:
4-Fluoro-2-iodobenzoic acid is a precursor to benziodoxole tosylates, which oxidize alcohols to ketones without overoxidation. A representative synthesis involves:
Table 1: Applications in Organic Synthesis
The fluorine atom enhances thermal stability and electron-deficient character, making the compound valuable in:
4-Fluoro-2-iodobenzoic acid (Chemical Abstracts Service number 56096-89-0) exhibits a molecular formula of C₇H₄FIO₂ with a molecular weight of 266.01 grams per mole [1] [2] [3]. The compound crystallizes as an off-white powder with a melting point range of 143-147°C, demonstrating thermal stability characteristic of halogenated aromatic carboxylic acids [1] [4] [3].
The molecular geometry of 4-Fluoro-2-iodobenzoic acid features a benzene ring substituted with a carboxylic acid group, a fluorine atom at the para position (position 4), and an iodine atom at the ortho position (position 2) relative to the carboxyl group [1] [3]. This dihalogenated benzoic acid derivative maintains planarity in its aromatic system, consistent with sp² hybridization of the benzene carbons [1].
Crystallographic studies of related halogenated benzoic acid derivatives reveal that the presence of bulky substituents, particularly iodine atoms, can influence the molecular packing and intermolecular interactions [5]. The International Union of Crystallography identifier (InChI Key) for this compound is DUKFTVLJAXWGPI-UHFFFAOYSA-N, providing a unique structural identifier [2] [3] [6].
Table 1: Basic Molecular Properties of 4-Fluoro-2-iodobenzoic acid
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 56096-89-0 [1] [2] |
| Molecular Formula | C₇H₄FIO₂ [1] [3] |
| Molecular Weight (g/mol) | 266.01 [1] [2] [3] |
| Melting Point (°C) | 143-147 [1] [4] [3] |
| Appearance | Off-white powder [1] |
| Purity (typical) | ≥97% [2] [3] |
| SMILES Notation | OC(=O)c1ccc(F)cc1I [3] [6] |
| InChI Key | DUKFTVLJAXWGPI-UHFFFAOYSA-N [2] [3] [6] |
| Material Data Laboratory Number | MFCD04108278 [2] [3] |
The compound demonstrates light sensitivity, requiring storage in dark conditions at room temperature to maintain structural integrity [3]. X-ray diffraction studies of similar halogenated benzoic acid systems indicate that halogen substituents can participate in intermolecular halogen bonding interactions, influencing crystal packing arrangements [5] [7].
The electronic structure of 4-Fluoro-2-iodobenzoic acid is significantly influenced by the dual halogen substitution pattern, with both fluorine and iodine atoms exerting distinct electronic effects on the aromatic system [8] [9] [10]. Fluorine, being the most electronegative element, exhibits a strong electron-withdrawing inductive effect (-I effect) while simultaneously demonstrating a weak electron-donating resonance effect (+M effect) due to lone pair conjugation with the aromatic π-system [8] [10] [11].
The iodine substituent at the ortho position demonstrates a moderate electron-withdrawing inductive effect combined with a weak electron-donating resonance effect [8] [11]. The larger atomic radius and lower electronegativity of iodine compared to fluorine result in weaker orbital overlap with the benzene π-system, leading to diminished resonance contributions [11] [12].
Density functional theory calculations on halogenated aromatic systems reveal that fluorine substitution creates a redistribution of electron density toward the periphery of the molecule [9]. This electron redistribution is particularly pronounced in the π-cloud of the benzene ring, where negative electrostatic potentials are observed in unsubstituted systems but positive potentials appear upon fluorination [9].
Table 2: Electronic Effects of Halogen Substituents in Aromatic Systems
| Substituent | Inductive Effect | Resonance Effect | Net Electronic Effect |
|---|---|---|---|
| Fluorine (-F) | Strong electron-withdrawing (-I) [8] [10] | Weak electron-donating (+M) [8] [11] | Electron-withdrawing (weak) [8] [11] |
| Iodine (-I) | Moderate electron-withdrawing (-I) [8] [11] | Weak electron-donating (+M) [8] [11] | Electron-withdrawing (weak) [8] [11] |
| Chlorine (-Cl) | Moderate electron-withdrawing (-I) [8] [11] | Moderate electron-donating (+M) [8] [11] | Electron-withdrawing (moderate) [8] [11] |
| Bromine (-Br) | Moderate electron-withdrawing (-I) [8] [11] | Moderate electron-donating (+M) [8] [11] | Electron-withdrawing (moderate) [8] [11] |
The combined electronic effects of both substituents in 4-Fluoro-2-iodobenzoic acid result in an overall electron-withdrawing influence on the carboxylic acid group [8] [10]. This electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the compound relative to unsubstituted benzoic acid [8] [10] [13].
Molecular orbital analysis demonstrates that halogen substituents contribute additional π-bonding and antibonding orbitals to the aromatic system [14]. The presence of fluorine atoms specifically has been shown to create new π-orbitals that can further stabilize the ring, leading to shorter bond lengths within the aromatic system and increased resistance to addition reactions [14].
The substitution pattern in 4-Fluoro-2-iodobenzoic acid provides a unique opportunity to examine the combined effects of ortho and para halogen substitution on benzoic acid derivatives [15] [13] [16]. Comparative analysis with other halogenated benzoic acids reveals distinct trends in acidity based on substituent position and electronic properties [15] [16] [17].
The ortho effect, a well-documented phenomenon in substituted benzoic acids, demonstrates that ortho-substituted derivatives are consistently more acidic than their meta and para counterparts, regardless of whether the substituent is electron-donating or electron-withdrawing [13] [16] [18]. This effect arises from steric hindrance that forces the carboxyl group to twist out of the plane of the benzene ring, inhibiting resonance between the carboxyl group and the aromatic system [16] [18].
Table 3: Comparative pKa Values of Halogenated Benzoic Acid Derivatives
| Compound | pKa | Position | Reference |
|---|---|---|---|
| Benzoic acid | 4.20 [19] [17] | None | [19] [17] |
| Para-fluorobenzoic acid | 4.14 [17] | Para | [17] |
| Meta-fluorobenzoic acid | 3.87 [17] | Meta | [17] |
| Ortho-fluorobenzoic acid | 3.27 [16] [17] | Ortho | [16] [17] |
| Para-iodobenzoic acid | 4.00 [16] [17] | Para | [16] [17] |
| Meta-iodobenzoic acid | 3.93 [16] [17] | Meta | [16] [17] |
| Ortho-iodobenzoic acid | 2.86 [16] [17] | Ortho | [16] [17] |
| Para-chlorobenzoic acid | 3.98 [16] [17] | Para | [16] [17] |
| Meta-chlorobenzoic acid | 3.83 [16] [17] | Meta | [16] [17] |
| Ortho-chlorobenzoic acid | 2.94 [16] [17] | Ortho | [16] [17] |
The data reveal that ortho-halogenated benzoic acids consistently exhibit lower pKa values (higher acidity) compared to their meta and para isomers [15] [16] [17]. The ortho-fluorobenzoic acid demonstrates a pKa of 3.27, while ortho-iodobenzoic acid shows a pKa of 2.86, both significantly more acidic than benzoic acid itself (pKa 4.20) [16] [17].
For 4-Fluoro-2-iodobenzoic acid, the dual substitution pattern combines the electronic effects of both halogens [8] [10]. The para-fluorine substituent contributes modest electron withdrawal through its inductive effect, while the ortho-iodine substituent provides both electronic and steric contributions to enhanced acidity [15] [13] [16].
The electron-withdrawing capability follows the order fluorine > chlorine > bromine > iodine for inductive effects, while resonance effects follow the opposite trend [11] [12]. However, in the context of benzoic acid derivatives, the positional effects often override these intrinsic electronic differences [15] [13] [20].
Gas-phase acidity studies of substituted benzoic acids confirm that the relationship between structure and acidity is governed primarily by the electronegativity of the substituent fragments and the balance between inductive and resonance contributions [21] [20]. The Fukui function analysis demonstrates that electron-withdrawing substituents increase acidity in the trend ortho < meta < para, while electron-releasing substituents decrease acidity in the trend ortho > meta > para [21] [20].
Acute Toxic;Irritant